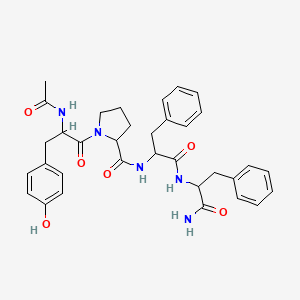

N-Acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide;Skinasensyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

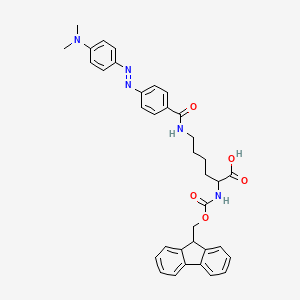

Acetyl tetrapeptide-15 is a synthetic peptide primarily used in cosmetics for sensitive skin. It is derived from endomorphin-2, a human μ-opioid agonist with selective anti-nociceptive effects. This compound is known for its ability to reduce skin hyperreactivity, thereby alleviating inflammatory, chronic, and neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl tetrapeptide-15 is synthesized through a series of peptide coupling reactions. The process typically involves the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods

In industrial settings, the production of acetyl tetrapeptide-15 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetyl tetrapeptide-15 primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the cleavage of peptide bonds.

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)

Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Conditions: Room temperature to mild heating, inert atmosphere to prevent oxidation

Major Products

The major product of these reactions is the acetyl tetrapeptide-15 itself, with high purity achieved through purification techniques like HPLC .

Scientific Research Applications

Acetyl tetrapeptide-15 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in modulating neuronal excitability and reducing skin hyperreactivity.

Medicine: Explored for its potential in treating conditions associated with chronic pain and inflammation.

Industry: Widely used in cosmetic formulations for sensitive skin, providing soothing and anti-inflammatory effects

Mechanism of Action

Acetyl tetrapeptide-15 exerts its effects by binding to the μ-opioid receptor on nerve endings. This interaction mimics the action of endomorphin-2, leading to an increase in the threshold of neuronal excitability. The compound limits the release of pro-inflammatory neuromediators like calcitonin gene-related peptide (CGRP) and reduces the response of sensory nerves to external stimuli. This mechanism helps in reducing sensations of pain and discomfort, making the skin less reactive to various stimuli .

Comparison with Similar Compounds

Similar Compounds

Palmitoyl Tripeptide-1: Known for its anti-aging properties.

Palmitoyl Tetrapeptide-7: Reduces inflammation and promotes skin healing.

Copper Tripeptide-1: Enhances wound healing and has anti-inflammatory effects.

Uniqueness

Acetyl tetrapeptide-15 is unique in its specific targeting of neuro-sensitive skin. Its ability to bind to the μ-opioid receptor and modulate neuronal excitability sets it apart from other peptides that primarily focus on anti-aging or wound healing .

Properties

IUPAC Name |

1-[2-acetamido-3-(4-hydroxyphenyl)propanoyl]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O6/c1-22(40)36-29(21-25-14-16-26(41)17-15-25)34(45)39-18-8-13-30(39)33(44)38-28(20-24-11-6-3-7-12-24)32(43)37-27(31(35)42)19-23-9-4-2-5-10-23/h2-7,9-12,14-17,27-30,41H,8,13,18-21H2,1H3,(H2,35,42)(H,36,40)(H,37,43)(H,38,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXFOBDOGHFWOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)

![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)

![4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol](/img/structure/B12292762.png)

![[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292769.png)

![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)